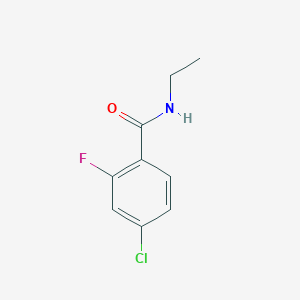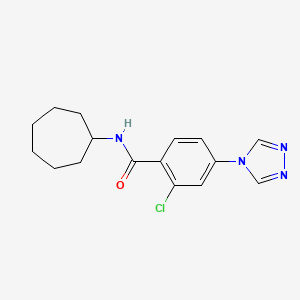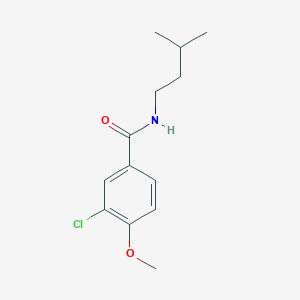
4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazole is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound is commonly referred to as IMDMO, and it has been found to possess a wide range of biochemical and physiological effects. In We will also list future directions for research on this compound.
Applications De Recherche Scientifique
IMDMO has been studied extensively for its potential applications in the field of medicine. One of the most promising applications of this compound is in the treatment of cancer. Several studies have shown that IMDMO has potent anti-cancer activity, particularly against breast cancer cells. Additionally, IMDMO has been found to exhibit anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases.
Mécanisme D'action
The mechanism of action of IMDMO is not yet fully understood. However, it is believed that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell division and growth. Additionally, IMDMO has been shown to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory and anti-microbial effects of IMDMO are believed to be due to its ability to inhibit the production of certain inflammatory mediators and disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
IMDMO has been found to possess a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial properties, IMDMO has been shown to have antioxidant activity and to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. Additionally, IMDMO has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using IMDMO in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer growth and for developing new cancer treatments. Additionally, IMDMO has been found to have relatively low toxicity, making it a safer option for lab experiments compared to other anti-cancer compounds. However, one limitation of using IMDMO in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on IMDMO. One area of interest is the development of new cancer treatments based on the anti-cancer activity of IMDMO. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in the treatment of other diseases. Finally, research is needed to develop more efficient and cost-effective synthesis methods for IMDMO.
Méthodes De Synthèse
IMDMO can be synthesized using a multi-step process involving the reaction of various starting materials. The first step involves the reaction of 4-methoxy-2,3-dimethylphenylacetonitrile with 1,2-diaminoethane to form an intermediate product. This intermediate is then reacted with 2-bromo-5-methyl-1,3-oxazole to form the final product, IMDMO. The overall yield of this synthesis method is relatively high, making it a feasible option for large-scale production of IMDMO.
Propriétés
IUPAC Name |
4-(imidazol-1-ylmethyl)-2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-12(2)16(21-4)6-5-14(11)17-19-15(13(3)22-17)9-20-8-7-18-10-20/h5-8,10H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQDDVGXZLNUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C2=NC(=C(O2)C)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5427370.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide](/img/structure/B5427373.png)
![N-(2-ethoxyphenyl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5427375.png)
![N'-(4-methoxybenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B5427380.png)

![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5427393.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5427394.png)
![{2-[hydroxy(phenyl)phosphoryl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B5427401.png)
![N-(3,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5427402.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5427419.png)
![ethyl 4-{[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B5427425.png)

